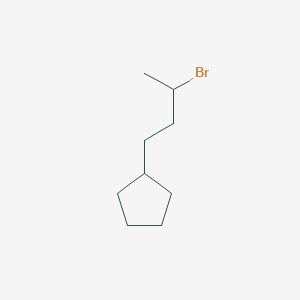

(3-Bromobutyl)cyclopentane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17Br |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

3-bromobutylcyclopentane |

InChI |

InChI=1S/C9H17Br/c1-8(10)6-7-9-4-2-3-5-9/h8-9H,2-7H2,1H3 |

InChI Key |

ZUYCDBZSKDETIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1CCCC1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromobutyl Cyclopentane and Its Precursors

Direct Bromination Strategies and Mechanistic Considerations

Direct bromination of a precursor like butylcyclopentane (B43849) presents a pathway to (3-Bromobutyl)cyclopentane. The success of this approach hinges on understanding the underlying reaction mechanisms to control the regioselectivity of the halogenation.

Radical Bromination Pathways

Radical halogenation is a classic method for functionalizing alkanes. libretexts.org The reaction proceeds via a free radical chain mechanism, which is typically initiated by ultraviolet (UV) light or heat. ysu.edu This mechanism can be broken down into three key stages: initiation, propagation, and termination. ucalgary.ca

Initiation: The process begins with the homolytic cleavage of the relatively weak bromine-bromine bond (Br-Br) to generate two highly reactive bromine radicals (Br•). ysu.edu

Propagation: A bromine radical abstracts a hydrogen atom from the alkane (R-H), in this case, butylcyclopentane, to form hydrogen bromide (H-Br) and an alkyl radical (R•). This newly formed alkyl radical then reacts with a molecule of Br₂ to yield the brominated product (R-Br) and another bromine radical, which continues the chain reaction. ysu.eduucalgary.ca

Termination: The chain reaction concludes when radicals combine with each other. This can involve the coupling of two bromine radicals, two alkyl radicals, or an alkyl and a bromine radical. ucalgary.ca

A crucial aspect of radical bromination is its selectivity. The stability of the intermediate alkyl radical dictates the major product. The order of radical stability is tertiary > secondary > primary. chemistrysteps.com Consequently, bromination preferentially occurs at the most substituted carbon atom. ysu.educhemistrysteps.com In the case of a precursor like butylcyclopentane, there are multiple secondary and primary hydrogens. To synthesize this compound specifically, the starting material would need to be designed to favor hydrogen abstraction at the 3-position of the butyl chain. However, direct bromination of butylcyclopentane would likely lead to a mixture of isomers, with bromination possible on the ring and at various positions on the side chain, making this a challenging route for selective synthesis. chemistrysteps.com

| Stage | Description | Generalized Reaction |

|---|---|---|

| Initiation | Generation of bromine radicals via homolytic cleavage of Br₂. | Br₂ + hv → 2 Br• |

| Propagation | Chain-carrying steps involving hydrogen abstraction and reaction with Br₂. | Br• + R-H → H-Br + R• R• + Br₂ → R-Br + Br• |

| Termination | Combination of radicals to terminate the chain reaction. | Br• + Br• → Br₂ R• + R• → R-R R• + Br• → R-Br |

Electrophilic Bromination Approaches and Sustainability

While direct electrophilic bromination is characteristic of unsaturated systems like alkenes and aromatic compounds, its application to alkanes is not a standard transformation. However, the principles of sustainable chemistry have driven the development of safer and more environmentally friendly bromination methods that can be applied to suitable functionalized precursors. nih.gov Traditional methods often use molecular bromine (Br₂), which is toxic and corrosive. nih.govmdpi.com

Modern, sustainable alternatives focus on the in situ generation of the brominating agent, which avoids the handling and storage of large quantities of hazardous bromine. researchgate.net A common approach involves the oxidation of bromide salts, such as hydrogen bromide (HBr) or potassium bromide (KBr), using a safe oxidant like sodium hypochlorite (NaOCl) or hydrogen peroxide. nih.govresearchgate.net These reactions are often performed in continuous flow reactors, which enhances safety, improves process control, and can increase selectivity and yields. nih.govresearchgate.net

For the synthesis of this compound, this would involve a precursor molecule with a functional group amenable to electrophilic attack or substitution, rather than the direct bromination of the alkane itself. For instance, an alcohol precursor could be converted to the target bromide. The use of electrochemical methods, where bromide ions are anodically oxidized to generate bromine, represents another frontier in sustainable bromination, eliminating the need for chemical oxidants altogether. mdpi.com

| Method | Description | Advantages | Reference Example |

|---|---|---|---|

| In Situ Generation (Flow Chemistry) | Oxidation of HBr or KBr with NaOCl to generate Br₂ within a continuous flow reactor. | Enhanced safety, avoids storage of toxic Br₂, improved process control, high yields. | Polybromination of alkenes and aromatic substrates. researchgate.net |

| HBr/H₂O₂ Method | Uses hydrobromic acid and hydrogen peroxide as a greener alternative to molecular bromine. | Considered a competitive and more sustainable alternative to standard methods. researchgate.net | General electrophilic bromination of alkenes. researchgate.net |

| Electrochemical Bromination | Anodic oxidation of bromide salts to generate the brominating agent. | Eliminates the need for chemical oxidants, highly sustainable. | Bromofunctionalization of alkenes and alkynes. mdpi.com |

Carbon-Carbon Bond Formation Strategies for the Cyclopentane (B165970) Core

The construction of the cyclopentane ring is a fundamental challenge in the synthesis of this compound. Several powerful methodologies have been developed for the formation of five-membered carbocycles.

Cycloaddition Reactions in Cyclopentane Annulation

Cycloaddition reactions are highly efficient for constructing cyclic molecules by forming multiple carbon-carbon bonds in a single step. For cyclopentane synthesis, [3+2] cycloadditions are particularly valuable, although historically they have been more common for synthesizing five-membered heterocycles. baranlab.org

In this approach, a three-atom component reacts with a two-atom component to form the five-membered ring. Donor-acceptor cyclopropanes can serve as effective three-carbon synthons in [3+2] cycloaddition reactions with alkenes to yield highly functionalized cyclopentane derivatives. researchgate.net For example, the reaction between cyanocyclopropanecarbonates and (E)-3-aryl-2-cyanoacrylates, mediated by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), produces polysubstituted cyclopentanes in good yields. researchgate.net Another strategy involves the rhodium-catalyzed decarbonylative [4+2-1] coupling between cyclobutanones and alkenes, where the cyclobutanone effectively acts as a three-carbon component to form bridged cyclopentanes. nih.gov

| Cycloaddition Type | Reactants | Catalyst/Mediator | Key Feature |

|---|---|---|---|

| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane + Alkene | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Forms highly functionalized cyclopentane derivatives. researchgate.net |

| Formal [4+2-1] Cycloaddition | Cyclobutanone + Alkene | Rhodium Catalyst | Decarbonylative coupling provides access to bridged cyclopentanes. nih.gov |

| [3+2] Cycloaddition | Allyl Cations + Alkenes | - | Proceeds via a stepwise mechanism to form carbocycles. baranlab.org |

Ring-Closing Metathesis and Related Olefin Transformations

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the formation of cyclic alkenes, including cyclopentenes. wikipedia.org This intramolecular reaction utilizes a metal alkylidene catalyst, most notably those based on ruthenium (e.g., Grubbs catalysts), to join two terminal alkene functionalities within a single molecule. organic-chemistry.org The driving force for the reaction is often the formation of volatile ethylene gas, which is removed from the reaction mixture. organic-chemistry.org

RCM is highly effective for synthesizing 5- to 7-membered rings and tolerates a wide variety of functional groups, making it a robust choice for complex molecule synthesis. wikipedia.orgorganic-chemistry.org The resulting cyclopentene can then be hydrogenated to afford the saturated cyclopentane core, which can be further functionalized to introduce the desired butyl side chain before or after the cyclization.

| Catalyst Type | Typical Substrate | Key Transformation | Advantages |

|---|---|---|---|

| Grubbs Catalysts (Ru-based) | Acyclic diene | Intramolecular cyclization to form a cyclic alkene (e.g., cyclopentene) and ethylene. | High functional group tolerance, effective for 5- to 30-membered rings. organic-chemistry.org |

| Schrock Catalyst (Mo-based) | Acyclic diene | Intramolecular cyclization. | High activity, useful for sterically hindered substrates. baranlab.org |

Rearrangement Reactions Leading to Cyclopentane Formation

Rearrangement reactions provide an alternative pathway to cyclopentane rings, often by expanding a smaller, more strained ring system. The Tiffeneau-Demjanov ring expansion is a classic example, where a cyclobutylmethyl amine is treated with nitrous acid to form a diazonium ion. baranlab.org This intermediate can rearrange, expanding the four-membered ring to a five-membered cyclopentanol. baranlab.org

Modern variations of this concept involve different precursors and catalysts. For instance, the treatment of cyclopropyl carbinol with hydrobromic acid can lead to a mixture of rearranged products, including bromomethyl cyclobutane, which can be a precursor for further expansion. More advanced methods include the acid-catalyzed rearrangement of bicyclo[2.1.0]pentane systems or the Lewis acid-promoted rearrangement of epoxides. Another powerful method is the Wolff rearrangement of α-diazoketones, which can be used for ring contraction. For example, a cyclic α-diazoketone derived from a cyclohexane precursor can contract to a cyclopentane derivative. scribd.com These rearrangement strategies leverage the release of ring strain as a thermodynamic driving force to construct the more stable cyclopentane core. baranlab.org

Annulation Reactions for Functionalized Cyclopentane Systems

The construction of the cyclopentane core is a foundational step in the synthesis of this compound. Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, are powerful strategies for creating functionalized cyclopentane systems. These methods are often designed to build the five-membered ring with substituents in place, which can then be elaborated to the desired butyl side chain.

A variety of annulation strategies have been developed for cyclopentane synthesis. baranlab.org One common approach is the [3+2] cycloaddition, where a three-carbon component reacts with a two-carbon component to form the five-membered ring. For instance, trimethylenemethane (TMM) equivalents can undergo [3+2] cycloaddition with olefins to give access to the bicyclo[3.3.0]oct-1-en-3-one system, which can be a precursor to functionalized cyclopentanes. nih.gov Another strategy involves the rhodium-catalyzed reactions of vinyldiazoacetates with specific allyl alcohols to generate cyclopentanes with a high degree of stereoselectivity. nih.gov This domino sequence can create four new stereogenic centers in a single pot with excellent diastereoselectivity and enantioselectivity. nih.gov

Metal-free approaches have also been developed. For example, a base-mediated aminative carbo-cyclization of cyano-enynyl esters can produce highly functionalized cyclopentenones. rsc.org Additionally, a [3+2] cycloaddition of cyclopropyl ketones with alkenes, catalyzed by a diboron(4) compound and a pyridine, can yield cyclopentane compounds with various substitution patterns in high yields and diastereoselectivity. organic-chemistry.org

The choice of annulation strategy often depends on the desired substitution pattern and stereochemistry of the final product. Many of these reactions are designed to be highly stereoselective, providing control over the relative and absolute configuration of the newly formed stereocenters on the cyclopentane ring. nih.govoregonstate.edu

Table 1: Selected Annulation Reactions for Cyclopentane Synthesis

| Reaction Type | Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| [3+2] Cycloaddition | Vinyldiazoacetate, Allyl alcohol | Rhodium catalyst | Forms four new stereogenic centers with high stereoselectivity (>97:3 dr, 99% ee). nih.gov |

| [3+2] Cycloaddition | Trimethylenemethane (TMM) equivalent, Olefin | Palladium catalyst | Provides access to bicyclic systems as precursors for functionalized cyclopentanes. nih.gov |

| Aminative Annulation | Cyano-enynyl ester, Secondary amine | Base-mediated | Metal-free synthesis of functionalized cyclopentenones with high E-selectivity. rsc.org |

| [3+2] Cycloaddition | Cyclopropyl ketone, Alkene | Diboron(4) compound / Pyridine | Metal-free approach to polysubstituted cyclopentanes with high diastereoselectivity. organic-chemistry.org |

Functional Group Interconversions to Install the Bromine Moiety

Once a suitable cyclopentane precursor with a functionalized butyl side chain is synthesized, the next critical step is the introduction of the bromine atom. This is typically achieved through functional group interconversion, where a pre-existing functional group is converted into a bromide.

A common and effective precursor for the bromine moiety is a hydroxyl group. The conversion of an alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. masterorganicchemistry.com The hydroxyl group itself is a poor leaving group, so it must first be converted into a better one. chemistrysteps.comjove.com

There are two primary approaches for this conversion:

Reaction with Hydrogen Halides: Alcohols react with strongly acidic hydrogen halides like hydrobromic acid (HBr). libretexts.orgscribd.com The reaction is acid-catalyzed, where the alcohol is first protonated to form an oxonium ion. This protonation converts the poor leaving group (-OH) into a good leaving group (H₂O). jove.comlibretexts.org The subsequent substitution by the bromide ion can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alcohol. masterorganicchemistry.comjove.com

Primary alcohols typically react via an Sₙ2 mechanism. chemistrysteps.comlibretexts.org

Secondary and tertiary alcohols tend to react through an Sₙ1 mechanism involving a carbocation intermediate. jove.comlibretexts.org

Reaction with Other Brominating Agents: Reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) with a bromide source are also highly effective for converting alcohols to alkyl bromides. chemistrysteps.comfiveable.me These reagents work by first converting the hydroxyl group into an excellent leaving group (e.g., a phosphite ester for PBr₃). jove.com The bromide ion, generated in situ, then displaces this leaving group. These methods are often preferred for primary and secondary alcohols as they can minimize rearrangements that might occur under the strongly acidic conditions of HBr. chemistrysteps.com The use of PBr₃ typically proceeds with inversion of stereochemistry. fiveable.me

Table 2: Common Reagents for Converting Alcohols to Alkyl Bromides

| Reagent | Substrate | Mechanism (Typical) | Key Advantages/Considerations |

|---|---|---|---|

| Hydrobromic Acid (HBr) | Primary, Secondary, Tertiary Alcohols | Sₙ2 for 1°, Sₙ1 for 2°/3° | Strong acid conditions; potential for carbocation rearrangements in Sₙ1. chemistrysteps.comlibretexts.org |

| Phosphorus Tribromide (PBr₃) | Primary, Secondary Alcohols | Sₙ2 | Milder conditions than HBr, avoids rearrangements; proceeds with inversion of configuration. chemistrysteps.comfiveable.me |

| Thionyl Chloride (SOCl₂) + NaBr | Primary, Secondary Alcohols | Sₙ2 | Converts alcohol to alkyl chloride, which can be converted to bromide; proceeds with inversion when pyridine is used. chemistrysteps.com |

| Triphenylphosphine (PPh₃) + Br₂ | Primary, Secondary Alcohols | Sₙ2 | Forms an alkoxyphosphonium intermediate, followed by displacement by bromide; results in inversion of stereochemistry. sinica.edu.tw |

When the carbon atom bearing the hydroxyl group is a stereocenter, controlling the stereochemistry during its conversion to a bromide is crucial. The mechanism of the substitution reaction directly dictates the stereochemical outcome.

Sₙ2 Reactions: Reactions that proceed via an Sₙ2 mechanism, such as those using PBr₃ or SOCl₂ in the presence of pyridine, result in a predictable inversion of configuration at the stereocenter. chemistrysteps.comfiveable.me This is because the nucleophile (bromide) attacks from the side opposite to the leaving group. sinica.edu.tw This method is highly valuable for synthesizing a specific enantiomer of this compound from a chiral alcohol precursor.

Sₙ1 Reactions: In contrast, reactions that proceed through an Sₙ1 mechanism involve the formation of a planar carbocation intermediate. libretexts.org The incoming nucleophile can attack this intermediate from either face with equal probability. libretexts.orgpressbooks.pub If the starting alcohol is chiral, this leads to a racemic mixture of the R- and S-enantiomers of the alkyl bromide. libretexts.org Therefore, Sₙ1 conditions are generally avoided when stereochemical control is desired.

Reactivity Profiles and Reaction Mechanisms of 3 Bromobutyl Cyclopentane

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution reactions of (3-Bromobutyl)cyclopentane involve the replacement of the bromine atom, a good leaving group, by a nucleophile. As a secondary alkyl halide, it can proceed through either a concerted, bimolecular (SN2) mechanism or a stepwise, unimolecular (SN1) mechanism. libretexts.org The operative mechanism is dictated by the reaction conditions.

Elucidation of Rate-Determining Steps and Transition States

The rate-determining step is the fundamental difference between the SN1 and SN2 pathways and defines their respective transition states.

SN2 Pathway: The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the carbon-bromine bond breaks. libretexts.orgalevelchemistry.co.uknih.gov The rate of this bimolecular reaction depends on the concentration of both the alkyl halide and the nucleophile. uci.edumasterorganicchemistry.comlibretexts.org

Rate-Determining Step: The single step of the reaction is the rate-determining step. youtube.com

Transition State: The SN2 transition state for this compound involves a pentacoordinate carbon atom. uci.edu This trigonal bipyramidal geometry features the incoming nucleophile and the departing bromide ion as apical ligands, 180° apart, while the cyclopentyl group, the adjacent methyl group, and a hydrogen atom occupy the equatorial positions. khanacademy.org This arrangement leads to an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. khanacademy.org

SN1 Pathway: The SN1 reaction is a multi-step process. The first and slowest step is the ionization of the alkyl halide to form a carbocation intermediate. libretexts.orgucalgary.ca The rate of this unimolecular reaction depends only on the concentration of the alkyl halide. masterorganicchemistry.comucalgary.ca

Rate-Determining Step: The formation of the secondary carbocation intermediate is the rate-determining step. youtube.comlibretexts.orglibretexts.org This step is endothermic as it involves breaking the C-Br bond without concomitant bond formation. libretexts.org

Transition State: The transition state for the rate-determining step resembles the carbocation intermediate. The C-Br bond is significantly elongated and polarized. The stability of this transition state, and thus the rate of the SN1 reaction, is directly related to the stability of the carbocation it leads to. ucalgary.ca The resulting carbocation has a trigonal planar geometry, with the empty p-orbital perpendicular to the plane, making it susceptible to attack from either face by the nucleophile. libretexts.orglumenlearning.com

Influence of Steric and Electronic Factors on Substitution Selectivity

The structure of this compound, being a secondary halide with a bulky cyclopentyl group, presents significant steric and electronic factors that influence whether the SN1 or SN2 pathway is favored.

Steric Factors: Steric hindrance refers to the spatial crowding around the electrophilic carbon, which can impede the approach of the nucleophile.

SN2 Selectivity: The SN2 mechanism is highly sensitive to steric hindrance. libretexts.orgnih.govlibretexts.org The required backside attack of the nucleophile is hindered by the presence of the bulky cyclopentyl group and the methyl group on the butyl chain. khanacademy.orglibretexts.org This steric congestion raises the energy of the pentacoordinate transition state, slowing down the SN2 reaction rate. libretexts.orgresearchgate.net Compared to a primary alkyl halide, this compound will react much more slowly via an SN2 pathway. alevelchemistry.co.ukkhanacademy.org

SN1 Selectivity: In contrast, steric hindrance is less of a factor for the SN1 mechanism. lumenlearning.com In fact, bulkier alkyl groups can stabilize the carbocation intermediate through hyperconjugation and help to accelerate the rate-determining ionization step. The trigonal planar geometry of the carbocation intermediate minimizes steric strain, allowing the nucleophile to attack without significant hindrance. lumenlearning.com

Electronic Factors: Electronic effects relate to how the distribution of electrons influences the stability of intermediates and transition states.

SN1 Selectivity: The primary electronic factor favoring the SN1 pathway is the stability of the carbocation intermediate. Secondary carbocations, like the one formed from this compound, are more stable than primary carbocations due to the electron-donating inductive effect and hyperconjugation from the attached alkyl groups (the cyclopentyl and the rest of the butyl chain). masterorganicchemistry.comlibretexts.org This stabilization lowers the activation energy for the rate-determining step. ucalgary.ca

SN2 Selectivity: The presence of electron-donating alkyl groups slightly destabilizes the SN2 transition state.

| Factor | Effect on SN1 Pathway | Effect on SN2 Pathway | Reasoning |

|---|---|---|---|

| Substrate Class (Secondary) | Favorable | Possible, but hindered | Forms a relatively stable secondary carbocation. Steric hindrance is significant for backside attack. libretexts.orgmasterorganicchemistry.com |

| Steric Hindrance (Bulky Cyclopentyl Group) | Minimal effect on rate | Strongly disfavored | The bulky group hinders the required backside attack for the SN2 mechanism. libretexts.orgkhanacademy.orglibretexts.org The planar carbocation in the SN1 pathway is easily accessible. lumenlearning.com |

| Electronic Effects (Alkyl Groups) | Stabilizing | Minor destabilization | Alkyl groups stabilize the carbocation intermediate via hyperconjugation and inductive effects, lowering the activation energy for SN1. ucalgary.calibretexts.org |

Elimination Reactions (E1 and E2 Pathways)

In addition to substitution, this compound can undergo elimination reactions (dehydrobromination) to form alkenes. This process also occurs via two primary mechanisms: a bimolecular (E2) pathway and a unimolecular (E1) pathway. lumenlearning.com

Mechanistic Studies of Dehydrobromination

Dehydrobromination involves the removal of a hydrogen atom from a carbon adjacent to the carbon bearing the bromine (a β-hydrogen) and the bromide ion.

E2 Pathway: The E2 mechanism is a concerted, one-step process where a base removes a β-hydrogen, the C-H bond electrons form a π bond, and the bromide ion departs simultaneously. lumenlearning.compharmaguideline.com

Mechanism: This pathway requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group for optimal orbital overlap in the transition state. The rate is second-order, depending on the concentrations of both the alkyl halide and the base. pharmaguideline.commsu.edu

Base Requirement: The E2 reaction is favored by strong, often bulky, bases such as alkoxides (e.g., potassium tert-butoxide). lumenlearning.comlibretexts.org

E1 Pathway: The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: formation of a carbocation intermediate. lumenlearning.compharmaguideline.com

Mechanism: Following carbocation formation, a weak base (often the solvent) removes a β-hydrogen to form the alkene. The rate is first-order, depending only on the alkyl halide concentration. lumenlearning.compharmaguideline.com

Base Requirement: The E1 reaction typically occurs in the presence of weak bases and is often observed alongside the SN1 reaction. lumenlearning.comlibretexts.org

Competition Between Substitution and Elimination Pathways

For a secondary alkyl halide like this compound, substitution and elimination reactions are always in competition. lumenlearning.comresearchgate.net The outcome is determined by a careful balance of factors, primarily the nature of the nucleophile/base and the reaction temperature. libretexts.orgpressbooks.pub

Strong Base vs. Strong Nucleophile: When a reagent is a strong base but a poor nucleophile (e.g., a sterically hindered base like potassium tert-butoxide), the E2 pathway will dominate . libretexts.orgmasterorganicchemistry.com Its bulk makes it difficult to act as a nucleophile in an SN2 reaction, but it can easily abstract a less-hindered β-hydrogen. uniovi.es If a reagent is a strong nucleophile but a relatively weak base (e.g., I⁻, Br⁻), the SN2 reaction is favored . libretexts.org

Weak Base/Weak Nucleophile: Under these conditions (e.g., solvolysis in ethanol (B145695) or water), SN1 and E1 reactions compete because they share the same rate-determining step—formation of the carbocation. pressbooks.pubquora.com

Temperature: Elimination reactions are generally favored over substitution reactions at higher temperatures. masterorganicchemistry.comyoutube.com This is because elimination results in an increase in the number of molecules in the products, leading to a more positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive TΔS term makes ΔG more negative, favoring the reaction.

| Reagent | Solvent | Temperature | Major Pathway(s) | Reasoning |

|---|---|---|---|---|

| Strong, non-bulky base (e.g., NaOEt) | Ethanol | Room Temp. | E2 and SN2 | Secondary halide with a strong base/nucleophile leads to competition. E2 is often the major product. libretexts.orgyoutube.com |

| Strong, bulky base (e.g., K-OtBu) | t-Butanol | Room Temp. | E2 | Steric hindrance of the base strongly disfavors SN2, making elimination the primary pathway. libretexts.orgmasterorganicchemistry.com |

| Good nucleophile, weak base (e.g., NaI) | Acetone | Room Temp. | SN2 | A strong nucleophile in a polar aprotic solvent favors the SN2 mechanism. libretexts.org |

| Weak nucleophile/base (e.g., H2O, EtOH) | - (Solvent is the reagent) | Room Temp. | SN1 and E1 | Polar protic solvent and weak nucleophile/base favor carbocation formation, leading to a mixture of substitution and elimination. masterorganicchemistry.compressbooks.pub |

| Weak nucleophile/base (e.g., H2O, EtOH) | - (Solvent is the reagent) | High | E1 > SN1 | Increased temperature favors the elimination pathway due to entropic factors. masterorganicchemistry.comyoutube.com |

Regioselectivity and Stereoselectivity in Alkene Formation

The formation of alkenes from this compound typically proceeds through an elimination reaction, where a hydrogen atom and the bromine atom are removed from adjacent carbon atoms. The regioselectivity and stereoselectivity of this process are highly dependent on the reaction conditions, particularly the base used. The two primary mechanistic pathways for elimination are the E1 and E2 reactions.

In the context of this compound, elimination can result in the formation of two constitutional isomers, as dictated by the position of the double bond. The removal of a proton from the more substituted β-carbon (C-2 of the butyl chain) leads to the Zaitsev product, which is the more substituted and generally more thermodynamically stable alkene. youtube.comchemistrysteps.comchadsprep.com Conversely, the removal of a proton from the less substituted β-carbon (C-4 of the butyl chain) results in the Hofmann product, the less substituted and typically less stable alkene. youtube.commasterorganicchemistry.com

The choice between the Zaitsev and Hofmann products is a classic example of regioselectivity. chemistrysteps.com The use of a small, strong base such as sodium ethoxide in ethanol typically favors the formation of the more stable Zaitsev product. youtube.com However, when a sterically hindered (bulky) base, like potassium tert-butoxide, is employed, the Hofmann product becomes the major product. masterorganicchemistry.com This is because the bulky base has more difficulty accessing the sterically hindered proton on the interior of the alkyl chain and preferentially abstracts the more accessible proton from the terminal carbon. masterorganicchemistry.com

Stereoselectivity in these reactions refers to the preferential formation of one stereoisomer over another. For the Zaitsev product, (E/Z)-cyclopentylbut-2-ene, both cis and trans isomers are possible. The E2 reaction mechanism requires an anti-periplanar arrangement of the departing proton and the bromine leaving group. libretexts.orgkhanacademy.orgpressbooks.pub This conformational requirement influences which stereoisomer is formed. Generally, the trans (E) isomer is favored due to its greater thermodynamic stability, resulting from reduced steric strain between the substituents on the double bond. youtube.com

| Base | Major Product | Minor Product | Governing Principle |

|---|---|---|---|

| Small, unhindered base (e.g., NaOEt) | Cyclopentylbut-2-ene (Zaitsev) | Cyclopentylbut-1-ene (Hofmann) | Formation of the more thermodynamically stable, more substituted alkene. chemistrysteps.comchadsprep.com |

| Bulky, hindered base (e.g., KOtBu) | Cyclopentylbut-1-ene (Hofmann) | Cyclopentylbut-2-ene (Zaitsev) | Steric hindrance favors abstraction of the less hindered proton. masterorganicchemistry.com |

Radical Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond in this compound is susceptible to homolytic cleavage under radical conditions, often initiated by heat or UV light. pearson.com Free-radical reactions involving this bond are characterized by the formation of a carbon-centered radical intermediate. A common example is the reduction of the alkyl bromide using a radical initiator, such as AIBN, and a hydrogen atom donor, like tributyltin hydride (Bu₃SnH). libretexts.org

The mechanism proceeds via a chain reaction. libretexts.org In the initiation step, the initiator generates a tributyltin radical. This radical then abstracts the bromine atom from this compound to form a secondary alkyl radical and tributyltin bromide. libretexts.org This secondary radical is relatively stable due to hyperconjugation. The propagation cycle is completed when the alkyl radical abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the product, butylcyclopentane (B43849), and regenerating the tributyltin radical. libretexts.org

Another significant radical reaction is free-radical bromination, which can occur at other positions on the molecule if it is subjected to bromine in the presence of light. pearson.com It is important to note that bromination is highly selective and will preferentially occur at the position that forms the most stable radical intermediate. pearson.commasterorganicchemistry.com In the parent alkane, butylcyclopentane, the tertiary C-H bond on the cyclopentane (B165970) ring would be the most likely site for radical substitution. However, when considering reactions starting with this compound, the focus is typically on the reactivity of the C-Br bond itself.

| Step | Description | Reactants | Products |

|---|---|---|---|

| Initiation | Formation of the chain-carrying radical. | AIBN, Bu₃SnH | Tributyltin radical (Bu₃Sn•) |

| Propagation 1 | Bromine atom abstraction from the substrate. | This compound, Bu₃Sn• | 4-cyclopentylbutan-2-yl radical, Bu₃SnBr |

| Propagation 2 | Hydrogen atom abstraction by the alkyl radical. | 4-cyclopentylbutan-2-yl radical, Bu₃SnH | Butylcyclopentane, Bu₃Sn• |

Rearrangement Processes and Carbocation Intermediates

When this compound is subjected to conditions that favor an E1 or Sₙ1 reaction pathway, such as in the presence of a weak base or nucleophile in a polar protic solvent, a carbocation intermediate is formed. The initial carbocation generated upon the departure of the bromide ion is the 4-cyclopentylbutan-2-yl cation, a secondary carbocation.

Secondary carbocations are known to undergo rearrangements to form more stable carbocations if a suitable pathway exists. In the case of the 4-cyclopentylbutan-2-yl cation, a 1,2-hydride shift from the adjacent tertiary carbon on the cyclopentane ring is a plausible rearrangement. This would result in the formation of a more stable tertiary carbocation.

Specifically, a hydrogen atom from the C-1 position of the cyclopentane ring could migrate with its pair of electrons to the adjacent positively charged carbon (C-2 of the butyl chain). This rearrangement leads to the formation of a tertiary carbocation where the positive charge resides on the cyclopentyl ring. Such hydride shifts are common in carbocation chemistry when they lead to an increase in stability. rsc.org The rearranged carbocation can then be trapped by a nucleophile or lose a proton to form a rearranged alkene product. The potential for such rearrangements complicates the product mixture in reactions proceeding through a carbocationic intermediate.

| Intermediate | Classification | Potential Rearrangement | Resulting Intermediate | Classification | Driving Force |

|---|---|---|---|---|---|

| 4-cyclopentylbutan-2-yl cation | Secondary | 1,2-Hydride Shift | 1-(butan-2-yl)cyclopentyl cation | Tertiary | Increased carbocation stability. |

Strategic Utilization of 3 Bromobutyl Cyclopentane As a Synthetic Building Block

Precursor in the Synthesis of Complex Natural Products and Bioactive Molecule Scaffolds

The cyclopentane (B165970) moiety is a common structural motif in a variety of natural products and bioactive molecules. shu.ac.ukoregonstate.edu (3-Bromobutyl)cyclopentane serves as a key starting material for introducing this carbocyclic unit into larger, more complex structures. Through nucleophilic substitution or organometallic coupling reactions, the butylcyclopentane (B43849) fragment can be strategically attached to other molecular scaffolds. This approach has been instrumental in the total synthesis of several natural products where the cyclopentane ring is a core structural element.

The synthesis of complex molecules often involves multi-step sequences. shu.ac.uk The bromo-functional group of this compound provides a reactive handle for chemists to build upon. For instance, it can be converted into an organolithium or Grignard reagent, which then acts as a potent nucleophile to form new carbon-carbon bonds with various electrophiles. This strategy allows for the elongation of the butyl chain or its attachment to other intricate molecular frameworks, ultimately leading to the assembly of complex natural product skeletons.

The inherent chirality of some natural products requires stereocontrolled synthetic methods. While this compound itself is achiral, its reactions can be influenced by chiral catalysts or auxiliaries to achieve the desired stereochemistry in the final product. This level of control is crucial for synthesizing biologically active molecules, as often only one enantiomer or diastereomer exhibits the desired therapeutic effect. The strategic incorporation of the this compound unit provides a foundational scaffold that can be further elaborated and functionalized to access a diverse array of complex and medicinally relevant compounds.

Role in the Construction of Diverse Carbocyclic and Heterocyclic Ring Systems

The reactivity of the bromine atom in this compound makes it a valuable precursor for constructing a variety of ring structures beyond the initial cyclopentane. Intramolecular cyclization reactions are a powerful tool in this regard. By introducing a nucleophilic functional group at the other end of the butyl chain, a ring-closing reaction can be initiated. The size of the newly formed ring is dependent on the position of the nucleophile along the chain.

For example, if a nucleophile is introduced at the terminal carbon of the butyl group, an intramolecular substitution reaction can lead to the formation of a spirocyclic compound, where the new ring shares one carbon atom with the cyclopentane ring. Alternatively, if the butyl chain is first modified to contain a double bond, ring-closing metathesis can be employed to construct larger carbocyclic or heterocyclic rings fused to the cyclopentane core.

The construction of heterocyclic rings often involves the incorporation of heteroatoms such as nitrogen, oxygen, or sulfur into the newly formed ring. beilstein-journals.orgnih.gov This can be achieved by using nucleophiles containing these heteroatoms in the intramolecular cyclization step. For instance, an amino group at the end of the butyl chain can cyclize onto the carbon bearing the bromine atom to form a nitrogen-containing heterocyclic ring fused to the cyclopentane. These heterocyclic scaffolds are prevalent in many pharmaceuticals and agrochemicals.

Interactive Table: Examples of Ring Systems Synthesized from this compound Derivatives

| Starting Material Derivative | Reaction Type | Resulting Ring System |

| 4-(Cyclopentyl)-1-aminobutane | Intramolecular Nucleophilic Substitution | Fused Piperidine Ring |

| 1-(Cyclopentyl)-5-hexen-1-ol | Ring-Closing Metathesis | Fused Cyclohexene Ring |

| 4-(Cyclopentyl)butane-1-thiol | Intramolecular Thioetherification | Fused Thiepane Ring |

Applications in Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by providing efficient methods for forming carbon-carbon bonds. fiveable.me this compound is an excellent substrate for these reactions, where the bromine atom is replaced by a new carbon-based functional group. nih.gov This allows for the direct connection of the butylcyclopentane moiety to a wide range of other organic molecules, including aryl, vinyl, and alkyl groups.

Common palladium-catalyzed cross-coupling reactions involving alkyl halides like this compound include the Suzuki, Stille, and Negishi couplings. In a typical Suzuki coupling, the alkyl bromide is reacted with an organoboron compound in the presence of a palladium catalyst and a base. This results in the formation of a new C-C bond between the butylcyclopentane unit and the organic group from the organoboron reagent. These reactions are known for their high functional group tolerance and generally mild reaction conditions. researchgate.net

The versatility of these cross-coupling reactions allows for the synthesis of a vast array of complex molecules. nih.gov For example, coupling this compound with an arylboronic acid can lead to the formation of molecules containing both an aliphatic cyclopentane ring and an aromatic ring system. This is a common structural feature in many pharmaceutical compounds. The ability to precisely control the formation of new C-C bonds with high efficiency and selectivity makes palladium-catalyzed cross-coupling a cornerstone of modern synthetic chemistry. mdpi.com

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted butylcyclopentane |

| Stille Coupling | Organostannane | PdCl₂(PPh₃)₂, CuI | Vinyl-substituted butylcyclopentane |

| Negishi Coupling | Organozinc reagent | Pd(dba)₂, SPhos | Alkyl-substituted butylcyclopentane |

Development of Novel Organometallic Reagents from this compound (e.g., Grignard Reagents)

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic. However, by reacting it with certain metals, the polarity can be reversed, transforming the carbon atom into a nucleophile. This is the basis for the formation of organometallic reagents, such as Grignard and organolithium reagents. wikipedia.orglibretexts.org

To prepare the Grignard reagent, this compound is treated with magnesium metal in an ether solvent. The magnesium inserts into the carbon-bromine bond to form (3-cyclopentylbutyl)magnesium bromide. wikipedia.org This reagent is a powerful nucleophile and a strong base. It readily reacts with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. This versatility makes Grignard reagents invaluable tools in organic synthesis.

Similarly, reacting this compound with lithium metal results in the formation of (3-cyclopentylbutyl)lithium. Organolithium reagents are generally more reactive than their Grignard counterparts and are used in situations where a stronger nucleophile is required. The development of these organometallic reagents from this compound significantly expands its synthetic utility, allowing for the construction of a diverse range of functionalized molecules.

Contributions to Polymer Chemistry and Material Science Precursors (Focus on chemical role, not final material properties)

In the realm of polymer chemistry, this compound can serve as a precursor to monomers or as an initiator for certain types of polymerization. The reactive bromine atom can be replaced by a polymerizable functional group, such as a vinyl or acrylate (B77674) group, through nucleophilic substitution reactions. The resulting monomer, containing the bulky butylcyclopentane side group, can then be polymerized to create polymers with specific properties.

For example, the butylcyclopentane group can influence the polymer's glass transition temperature and solubility. The incorporation of this aliphatic, cyclic structure can disrupt polymer chain packing, leading to materials with altered physical characteristics. The chemical role of this compound in this context is to provide a molecular scaffold that can be functionalized to create novel monomers for polymerization.

Furthermore, the carbon-bromine bond in this compound can be utilized to initiate atom transfer radical polymerization (ATRP). In ATRP, the alkyl halide acts as an initiator in the presence of a transition metal catalyst. This controlled polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The this compound, in this role, serves as the starting point for the growth of a polymer chain.

Computational and Theoretical Investigations of 3 Bromobutyl Cyclopentane

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3-Bromobutyl)cyclopentane. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and the spatial arrangement of its atoms.

The cyclopentane (B165970) ring is not planar and exists in puckered conformations to relieve ring strain. maricopa.edu The two most common conformations are the "envelope" and "half-chair" forms. scribd.com For this compound, the presence of the bromobutyl substituent introduces additional conformational complexity. The orientation of the butyl chain relative to the cyclopentane ring, as well as the rotation around the C-C bonds within the butyl group, leads to a multitude of possible conformers.

Quantum chemical calculations, such as those employing Hartree-Fock or post-Hartree-Fock methods, can be used to determine the relative energies of these different conformers. By identifying the lowest energy conformations, the most stable and thus most populated structures at a given temperature can be predicted. These calculations also provide information on bond lengths, bond angles, and dihedral angles, offering a complete three-dimensional picture of the molecule.

Table 1: Calculated Conformational Energies of Cyclopentane Note: This table presents illustrative data for the parent cyclopentane ring to demonstrate the small energy differences between its primary conformations. Similar calculations for this compound would also identify its most stable conformers.

| Conformation | Relative Energy (kcal/mol) |

| Envelope | 0.0 |

| Half-Chair | ~0.5 |

The electronic structure, including the distribution of electron density and the nature of the molecular orbitals, is also elucidated. The presence of the electronegative bromine atom significantly polarizes the C-Br bond, creating a partial positive charge on the carbon atom and a partial negative charge on the bromine atom. This polarization is a key factor in determining the molecule's reactivity. Molecular electrostatic potential maps can be generated to visualize these charge distributions and identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the mechanisms and energetics of chemical reactions involving organic molecules like this compound. mdpi.com DFT methods are computationally less demanding than high-level post-Hartree-Fock methods, yet they can provide highly accurate results, particularly when appropriate functionals and basis sets are chosen. frontiersin.org

For this compound, DFT studies can be employed to explore various reaction pathways, such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions at the carbon atom bonded to the bromine. By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface for the reaction can be constructed.

The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the rate of a reaction. DFT calculations can predict these energy barriers, allowing for a comparison of the feasibility of different reaction mechanisms. nih.gov For example, in a nucleophilic substitution reaction, DFT can help determine whether the reaction is likely to proceed through a concerted SN2 mechanism or a stepwise SN1 mechanism involving a carbocation intermediate.

Table 2: Illustrative DFT Calculated Activation Energies for a Hypothetical Reaction of a Bromoalkane Note: This table provides example data for a generic bromoalkane to illustrate the type of information obtained from DFT studies on reaction energetics. Specific values for this compound would depend on the exact reaction being modeled.

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| SN2 | 20.5 | -15.2 |

| SN1 | 28.0 | -15.2 |

| E2 | 22.1 | -5.8 |

These studies also provide insights into the geometry of the transition state, which is crucial for understanding the stereochemical outcome of a reaction. The arrangement of atoms at the transition state can explain why certain products are formed in preference to others.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling is instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic properties and steric factors of the molecule, it is possible to forecast how it will behave in the presence of different reagents.

Reactivity indices, derived from conceptual DFT, such as the Fukui function and local softness, can be calculated to identify the most reactive sites within the molecule. For this compound, these indices would likely confirm that the carbon atom attached to the bromine is the primary electrophilic site, making it susceptible to attack by nucleophiles.

Computational models can also be used to predict regioselectivity and stereoselectivity. For instance, in elimination reactions, DFT calculations can determine the relative energies of the transition states leading to the formation of different alkene isomers, thereby predicting the major product according to Zaitsev's or Hofmann's rule. The steric hindrance posed by the cyclopentyl ring and the conformation of the butyl chain can significantly influence which proton is abstracted, and computational models can quantify these steric effects.

The influence of different functional groups or catalysts on the reaction can also be modeled. By computationally screening a range of reaction conditions, it is possible to identify the optimal parameters for achieving a desired outcome, thus guiding experimental work and reducing the need for extensive trial-and-error.

Analysis of Intermolecular Interactions and Solvent Effects on Reaction Pathways

The chemical behavior of this compound is not solely determined by its intrinsic properties but is also significantly influenced by its interactions with other molecules, including solvent molecules. Computational methods provide a powerful means to study these intermolecular interactions and their effects on reaction pathways.

Non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, play a crucial role in the condensed phase. For this compound, the polar C-Br bond will lead to significant dipole-dipole interactions with polar solvent molecules. Computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the topology of the electron density and characterize these weak interactions. nih.gov

In explicit solvation models, a number of solvent molecules are included in the calculation, providing a detailed picture of the local solvent structure around the solute. In implicit solvation models, the solvent is represented as a continuous medium with a specific dielectric constant, which is a more computationally efficient approach. orientjchem.org

Table 3: Illustrative Impact of Solvent on Reaction Barrier Note: This table shows hypothetical data for a generic reaction to demonstrate how computational models can predict the influence of the solvent on the reaction kinetics. The magnitude of the effect for this compound would be specific to the reaction.

| Solvent | Dielectric Constant | Relative Activation Energy (kcal/mol) |

| Gas Phase | 1 | 0.0 |

| Heptane | 1.9 | -0.5 |

| Dichloromethane | 9.1 | -3.2 |

| Water | 78.4 | -8.7 |

By performing calculations in different solvents, it is possible to predict how the reaction rate and selectivity will change with the polarity of the medium. For reactions involving charged intermediates, such as in an SN1 pathway, polar solvents are expected to significantly lower the activation energy by stabilizing the carbocation. Computational studies can quantify this effect and provide a rationale for solvent selection in experimental chemistry. researchgate.net

Advanced Analytical Methodologies for Structural Confirmation and Purity Assessment in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For (3-Bromobutyl)cyclopentane, both ¹H and ¹³C NMR would be employed to map the carbon skeleton and the position of attached protons.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. The structure of this compound contains multiple non-equivalent protons, which would result in a complex spectrum. The chemical shifts (δ) are influenced by the electronegativity of the adjacent bromine atom, causing protons closer to the bromine to appear further downfield. Protons on the cyclopentane (B165970) ring would exhibit complex splitting patterns due to coupling with their neighbors. The butyl chain protons would also show characteristic splitting based on the n+1 rule. docbrown.info For instance, the methyl group (CH₃) protons would likely appear as a triplet, being adjacent to a CH₂ group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, assuming cis/trans isomerism and chirality, all nine carbon atoms could be chemically non-equivalent, potentially resulting in nine distinct signals. The carbon atom directly bonded to the bromine (C-Br) would be significantly shifted downfield.

Stereochemical and Regiochemical Assignment: The presence of two chiral centers in this compound means it can exist as a mixture of diastereomers. These diastereomers would, in principle, have distinct NMR spectra, allowing for their identification and quantification. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity between the butyl chain and the cyclopentane ring. encyclopedia.pub

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are relative to TMS (tetramethylsilane) at 0.0 ppm.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.4 - 4.1 | Multiplet | CH-Br |

| ¹H | ~0.8 - 2.2 | Multiplets | Cyclopentyl and remaining Butyl CH, CH₂ protons |

| ¹H | ~0.9 | Triplet | CH₃ |

| ¹³C | ~50 - 65 | - | C-Br |

| ¹³C | ~20 - 45 | - | Cyclopentyl and remaining Butyl CH, CH₂ carbons |

| ¹³C | ~10 - 15 | - | CH₃ |

Mass Spectrometry Techniques (e.g., HRMS, GC-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique first separates volatile compounds in a mixture by gas chromatography before they enter the mass spectrometer. botanyjournals.com It would be the ideal method for analyzing this compound, confirming its molecular weight and providing a characteristic fragmentation pattern. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). A crucial feature for bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, M⁺ and (M+2)⁺, which is a definitive indicator of the presence of a single bromine atom. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of this compound, C₉H₁₇Br, by distinguishing it from other combinations of atoms that might have the same nominal mass.

Fragmentation Analysis: Under EI conditions, the molecular ion of this compound would undergo fragmentation. Common fragmentation pathways would include the loss of a bromine radical (•Br) to give a fragment at m/z corresponding to [C₉H₁₇]⁺, and cleavage of the C-C bond between the cyclopentyl ring and the butyl side chain. Analysis of these fragments helps to piece together the molecule's structure.

Table 2: Predicted Mass Spectrometry Data for this compound (C₉H₁₇Br)

| m/z Value | Ion Identity | Significance |

|---|---|---|

| 204/206 | [C₉H₁₇Br]⁺ | Molecular Ion (M⁺, M+2) peak, showing the characteristic 1:1 bromine isotope pattern. |

| 125 | [C₉H₁₇]⁺ | Fragment from the loss of a bromine radical (•Br). |

| 69 | [C₅H₉]⁺ | Fragment corresponding to the cyclopentyl cation. |

| 57 | [C₄H₉]⁺ | Fragment corresponding to the butyl cation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of bonds in a molecule. It is an excellent tool for identifying the presence of specific functional groups. youtube.com For an alkyl halide like this compound, the spectrum is expected to be relatively simple.

The most prominent absorptions would be associated with the C-H bonds. Strong, sharp peaks in the 2850-2960 cm⁻¹ region correspond to the stretching vibrations of sp³-hybridized C-H bonds in the cyclopentane ring and butyl chain. pressbooks.pub Bending vibrations for these C-H bonds (scissoring, rocking) would appear in the 1470-1350 cm⁻¹ range. libretexts.org

The key absorption for identifying this molecule as an alkyl bromide is the C-Br stretching vibration. This bond vibration is typically found in the fingerprint region of the spectrum, usually between 600 and 500 cm⁻¹. While this peak confirms the presence of a C-Br bond, its exact position can be influenced by the surrounding molecular structure. The primary utility of the IR spectrum in this case is to confirm the alkane-like nature of the molecule and the absence of other functional groups like hydroxyls (-OH), carbonyls (C=O), or double bonds (C=C). libretexts.org

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850 - 2960 | Stretching | C-H (sp³) |

| 1450 - 1470 | Bending (Scissoring) | CH₂ |

| 1370 - 1380 | Bending (Rocking) | CH₃ |

| 500 - 600 | Stretching | C-Br |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can generate an electron density map from which the exact position of each atom can be determined, yielding definitive information on bond lengths, bond angles, and stereochemistry.

However, the application of this technique to this compound is likely impractical. Simple alkyl halides of this size are typically liquids or low-melting solids at room temperature and are notoriously difficult to crystallize. Therefore, obtaining a single crystal suitable for X-ray diffraction would be a significant challenge.

If a crystalline derivative of this compound could be synthesized, X-ray crystallography would offer an unparalleled level of structural detail, confirming the connectivity and providing the absolute configuration of the chiral centers. For the parent compound, however, this technique is generally not considered a primary method for structural elucidation, with NMR and mass spectrometry providing sufficient information.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Analysis and Separation of Isomers

Chromatographic methods are fundamental for assessing the purity of a sample and for separating components in a mixture, including isomers.

Gas Chromatography (GC): Given its expected volatility, GC is the premier technique for analyzing the purity of this compound. vurup.sk Using a standard non-polar capillary column, a pure sample would exhibit a single peak. The presence of impurities would be indicated by additional peaks in the chromatogram. GC can also be used to separate constitutional isomers if they have sufficiently different boiling points.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. scribd.com While GC is often preferred for volatile, thermally stable compounds, HPLC (typically in a normal-phase or reversed-phase mode) could also be used to assess the purity of this compound. sielc.com

Separation of Isomers: this compound has stereoisomers (diastereomers and enantiomers). Standard chromatographic techniques can often separate diastereomers because they have different physical properties. However, separating enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. gcms.cz A chiral GC or HPLC method would be essential to determine the enantiomeric excess (ee) of a synthesized sample of this compound.

Table 4: Application of Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase Type | Primary Application |

|---|---|---|

| Gas Chromatography (GC) | Non-polar (e.g., Polysiloxane) | Purity assessment, separation of constitutional isomers. |

| Gas Chromatography (GC) | Chiral (e.g., Cyclodextrin-based) | Separation of enantiomers, determination of enantiomeric excess. |

| HPLC | Reversed-Phase (e.g., C18) or Normal-Phase (e.g., Silica) | Purity assessment. |

| HPLC | Chiral | Separation of enantiomers and diastereomers. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Future Research Trajectories and Unexplored Frontiers

Development of More Sustainable and Environmentally Benign Synthetic Routes

The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. For a compound like (3-Bromobutyl)cyclopentane, future research will likely prioritize the development of synthetic pathways that minimize environmental impact and enhance safety.

Traditional methods for synthesizing alkyl halides often involve the use of harsh reagents and generate significant waste. researchgate.net Future research will aim to replace these with more sustainable alternatives. One promising avenue is the use of photocatalysis to transform aldehydes into alkyl halides. nih.gov This approach utilizes visible light as a clean and inexpensive energy source, often employing readily available and atom-economical halogen sources like sodium bromide (NaBr). nih.gov Such methods offer mild reaction conditions and high functional group tolerance, making them attractive for complex molecule synthesis. nih.gov

Another area of focus is the development of catalytic hydrodehalogenation processes that are both cost-effective and environmentally friendly. researchgate.net While seemingly counterintuitive for synthesis, the principles behind these reactions—often utilizing earth-abundant metal catalysts and occurring in greener solvents like water—can be reversed or adapted for halogenation reactions. researchgate.net Research into biocatalytic halogenation, using enzymes to selectively install bromine atoms, also presents a frontier for creating more sustainable synthetic routes.

| Synthetic Route | Traditional Method | Sustainable Alternative | Key Advantages of Alternative |

| Starting Material | Alcohol (e.g., 4-cyclopentylbutan-2-ol) | Aldehyde (e.g., 4-cyclopentylbutanal) | Milder conditions, use of visible light. nih.gov |

| Reagents | HBr, PBr3 | NaBr, Photocatalyst | Atom-economical, less hazardous reagents. nih.gov |

| Solvent | Dichloromethane, Diethyl ether | Water, Ethanol (B145695) | Reduced environmental impact, safer handling. researchgate.net |

| Byproducts | Phosphorous acids, inorganic salts | Minimal, often recyclable catalyst | Lower E-Factor (Environmental Factor). researchgate.net |

Exploration of Novel Catalytic Systems for Functionalization and Transformation

The carbon-bromine bond in this compound is a key functional handle for a variety of chemical transformations, including cross-coupling and substitution reactions. ijrpr.com Future research will undoubtedly focus on expanding the toolkit of catalytic systems to manipulate this bond with greater precision and efficiency.

Recent advancements in copper-catalyzed radical cross-coupling reactions have shown great promise for unactivated alkyl halides. acs.org These systems, often employing anionic N,N,N-ligands, can facilitate the formation of C(sp³)–N and C(sp³)–C bonds under relatively mild conditions. acs.org Applying such methodologies to this compound could open up new pathways for the synthesis of novel amines, amides, and other nitrogen-containing compounds, which are prevalent in pharmaceuticals. acs.org

Nickel-based catalytic systems are also at the forefront of functionalizing alkyl halides. acs.orgnih.gov These catalysts have demonstrated remarkable progress in enabling the radical cross-coupling of unactivated alkyl halides. acs.org Research into dual catalytic systems, which might combine a photoredox catalyst with a transition metal catalyst, could offer complementary reactivity for the arylation and alkylation of positions adjacent to functional groups. nsf.gov The development of titanium-catalyzed boration of alkyl halides is another exciting frontier, as it can suppress undesired side reactions like hydrodehalogenation. researchgate.net

| Catalyst System | Transformation | Potential Substrates for Coupling | Significance |

| Copper/Anionic N,N,N-Ligand | C(sp³)–N Cross-Coupling | Aromatic amines, indoles, amides. acs.org | Access to novel nitrogen-containing compounds. acs.org |

| Nickel/Lutidinium Salts | Radical Alkylation of Alkenes | Electron-poor and styrene-derived alkenes. acs.org | Formation of complex carbon skeletons. |

| Dual Photoredox/Nickel | C–H Functionalization | Aryl bromides, unactivated alkyl halides. nsf.gov | Site-selective bond formation. nsf.gov |

| Titanium-based Catalysts | Boration | Boranes | Synthesis of versatile alkyl boronate esters. researchgate.net |

Mechanistic Insights into Undiscovered or Low-Yielding Reaction Pathways

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. ijrpr.com For reactions involving this compound, particularly those that are currently low-yielding or have unpredictable outcomes, future research will leverage a combination of experimental and computational approaches to elucidate the underlying mechanistic pathways. ijrpr.com

For instance, in nucleophilic substitution reactions of secondary alkyl bromides like this compound, the competition between Sₙ1 and Sₙ2 pathways can be complex. masterorganicchemistry.com Detailed kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable data on reaction intermediates and transition states. Understanding these nuances can help in designing reaction conditions that favor the desired pathway, thereby improving yields and selectivity.

Furthermore, radical reactions involving alkyl halides often proceed through complex chain mechanisms. libretexts.org Elucidating the initiation, propagation, and termination steps is key to controlling these reactions. Future research may focus on identifying and characterizing transient radical intermediates, which could lead to the development of new radical-based transformations with enhanced control and predictability.

Advanced Computational Studies for Reaction Design and Optimization

Computational chemistry has become an indispensable tool in modern organic synthesis, offering insights that can guide experimental work. ijrpr.comrsc.org For this compound, advanced computational studies, particularly using Density Functional Theory (DFT), can be employed to model various aspects of its reactivity. rsc.org

One area of application is in predicting the regioselectivity and stereoselectivity of reactions. By calculating the energy profiles of different reaction pathways, researchers can identify the most likely outcomes and design experiments to favor the desired product. stanford.edu Computational models can also be used to design novel catalysts with enhanced activity and selectivity for specific transformations of this compound.

Moreover, machine learning algorithms are increasingly being used to predict reaction outcomes and retrosynthetic pathways. nih.gov By training these models on large datasets of known reactions, it may become possible to predict novel and efficient synthetic routes to and from this compound. These computational tools can significantly accelerate the discovery and optimization of new chemical reactions. nih.gov

| Computational Method | Application Area | Information Gained | Impact on Research |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction barriers. rsc.org | Optimization of reaction conditions. |

| Molecular Dynamics (MD) | Solvent Effects | Solvation energies, diffusion rates | Selection of optimal solvent systems. |

| Machine Learning | Retrosynthesis and Reaction Prediction | Novel synthetic pathways, product yields. nih.gov | Accelerated discovery of new reactions. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Catalysis | Active site interactions, catalytic mechanisms | Design of biocatalytic syntheses. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch methods to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. fu-berlin.deflinders.edu.au Future research on this compound and its derivatives will likely involve the development of flow-based synthetic methods.

Automated synthesis platforms, often utilizing robotics and machine learning algorithms, can further accelerate the discovery and optimization of reactions involving this compound. sigmaaldrich.comyoutube.comeubopen.orgnih.gov These systems can perform a large number of experiments in a high-throughput manner, systematically varying reaction parameters to identify optimal conditions. This automated approach can significantly reduce the time and resources required for synthetic route development.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (3-Bromobutyl)cyclopentane, and how can reaction conditions be optimized to minimize elimination byproducts?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of cyclopentane derivatives. For example, bromination of a hydroxyl or halide precursor using reagents like PBr₃ or HBr under controlled temperatures (0–25°C) can minimize elimination. Solvent polarity (e.g., dichloromethane vs. THF) and steric effects influence regioselectivity. Monitoring via GC-MS or NMR during intermediate steps helps identify elimination products (e.g., alkenes) and adjust reaction kinetics .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns bromine position and cyclopentane conformation. Coupling constants reveal spatial relationships between substituents.

- IR Spectroscopy : Confirms C-Br stretching (~500–600 cm⁻¹) and cyclopentane ring vibrations.

- Mass Spectrometry (EI/CI) : Identifies molecular ion peaks (e.g., [M]⁺ at m/z 204) and fragmentation patterns (e.g., loss of Br⁻).

- Quantum Chemical Calculations : Validate structural assignments by comparing experimental data with computed spectra (DFT/B3LYP methods) .

Q. How can solvent choice influence the reactivity of this compound in substitution reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 mechanisms, enhancing nucleophilic substitution rates. Non-polar solvents (e.g., hexane) may favor elimination (E2) due to reduced solvation of bases. Solvent dielectric constants and coordinating properties should be matched to the nucleophile’s strength (e.g., iodide vs. hydroxide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., vapor-liquid equilibrium) for cyclopentane derivatives?

- Methodological Answer : Contradictions arise from measurement techniques (static vs. dynamic methods) or impurities. Validate data via:

- Herington Consistency Test : Checks thermodynamic consistency of experimental VLE data.

- Activity-Coefficient Models : Wilson and Van Laar models correlate phase behavior (e.g., cyclopentane-THF systems at 101.3 kPa) with deviations <0.24 K in boiling points .

- Cross-Validation : Compare results from NIST ThermoData Engine and DIPPR databases for critical properties (Tc, Pc) .

Q. What enzymatic pathways inform the biosynthesis of cyclopentane-containing compounds, and how can this guide synthetic strategies?

- Methodological Answer : Archaeal enzymes like GDGT ring synthases (GrsA/GrsB) catalyze cyclopentane ring formation via radical-based C–C bond formation. GrsA targets C7 positions, while GrsB prefers C3 in Sulfolobus acidocaldarius. Biomimetic approaches could use SAM-dependent radical initiators or asymmetric catalysts to replicate regioselective cyclization in synthetic routes .

Q. How can computational modeling predict the behavior of this compound in complex reaction systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions and transition states for substitution/elimination pathways.

- DFT Calculations : Optimize geometries and calculate activation energies for competing mechanisms.

- Machine Learning : Train models on existing kinetic data to predict regioselectivity under novel conditions (e.g., high pressure) .

Q. What strategies mitigate challenges in analyzing cyclopentane derivatives with multiple stereocenters or conformational isomers?

- Methodological Answer :

- Chiral Chromatography : Use CSPs (chiral stationary phases) like cellulose derivatives for enantiomer separation.

- Variable-Temperature NMR : Resolve dynamic conformational equilibria (e.g., chair vs. twist-boat cyclopentane).

- X-ray Crystallography : Assign absolute configurations for crystalline intermediates .

Data Contradiction Analysis

Q. Why do reported dielectric constants for cyclopentane derivatives vary across studies, and how should researchers address this?

- Methodological Answer : Variations stem from impurities (e.g., residual solvents) or measurement techniques (capacitance vs. microwave spectroscopy). Standardize protocols by:

- Purification : Use preparative HPLC or recrystallization.

- Cross-Referencing : Compare with computational predictions (e.g., polarizability calculations via Gaussian).

- Error Margins : Report confidence intervals for experimental data .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Boiling Point (cyclopentane-THF system) | 68.5°C (azeotrope) | Experimental VLE |

| Critical Temperature (Tc) | 511.7 K | NIST |

| C-Br Bond Length (DFT) | 1.93 Å | Quantum Calculation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.